BENGHE Foundational & Exploratory

Check Availability & Pricing

Commercial availability of 5-(3-
Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine
CAS No.: 1249447-08-2
Cat. No.: B1488213

Commercial Availability & Technical Profile: 5-(3-Chlorophenyl)thiazol-2-amine

Part 1: Executive Summary

Status: Specialty Building Block (Limited Commercial Availability) Primary Application: Kinase
Inhibitor Scaffolding, Fragment-Based Drug Discovery (FBDD) Critical Technical
Note:Regioisomer Alert. Market analysis reveals a frequent conflation between the requested
5-aryl isomer and the commaoditized 4-aryl isomer (CAS 2103-99-3). Researchers must strictly
verify the substitution pattern, as the synthesis pathways and biological activities differ
fundamentally.

While the 4-isomer is available off-the-shelf from major distributors, 5-(3-
Chlorophenyl)thiazol-2-amine (CAS 1249447-08-2) is typically supplied by specialized
heterocyclic building block vendors (e.g., BLD Pharm, Enamine) or requires custom synthesis

via palladium-catalyzed cross-coupling.

Part 2: Chemical Identity & Profile
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Feature Specification

Chemical Name 5-(3-Chlorophenyl)thiazol-2-amine

1249447-08-2 (Distinct from 4-isomer: 2103-99-

CAS Number
3)
Molecular Formula C9H7CIN2S
Molecular Weight 210.68 g/mol
Structural Class 2-Amino-5-arylthiazole
Predicted LogP ~25-2.8
N Low in water; soluble in DMSO, DMF, MeOH
Solubility
(warm)
Purity Standard >95% (HPLC) for biological screening

Part 3: Sourcing Landscape & Decision Matrix

The procurement strategy for this compound is defined by the "Make vs. Buy" decision. Unlike
the 4-isomer, which is synthesized via the robust Hantzsch reaction, the 5-isomer requires
more sophisticated chemistry, affecting its price and lead time.

Commercial Supply Chain

e Tier 1 (Stock Available): Specialized building block suppliers (e.g., BLD Pharm,
ChemScene). Expect 100mg — 1g quantities.

o Tier 2 (Lead Time 2-3 Weeks): Custom synthesis houses. Often listed as "In Stock" but
synthesized on demand.

o Tier 3 (Commodity): Sigma-Aldrich/Fisher typically stock the 4-isomer. Do not order part
number 2103-99-3 if you require the 5-isomer.

Procurement Logic Diagram
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Requirement: 5-(3-Chlorophenyl)thiazol-2-amine

CRITICAL: Verify Regiochemistry
(Is it 5-aryl or 4-aryl?)

Mistake Identified \Correct Target

4-Aryl Isomer (CAS 2103-99-3) 5-Aryl Isomer (CAS 1249447-08-2)

Qty > 5g or High Cost

Commodity Suppliers Specialty Suppliers . .
(Sigma, Fisher, TCI) (BLD Pharm, Enamine) I?Sjgzifcsi?tnr?s')s
<$100/g >$300/g ping

Click to download full resolution via product page

Figure 1: Procurement decision tree highlighting the critical regiochemistry check required to
avoid purchasing the wrong isomer.

Part 4: Technical Synthesis Guide (The "Make"
Option)

For drug development campaigns requiring >5g, in-house synthesis is often more cost-
effective. The Hantzsch Thiazole Synthesis (alpha-haloketone + thiourea) cannot be used, as it
exclusively yields the 4-aryl isomer.

Recommended Route: Suzuki-Miyaura Cross-Coupling This route ensures complete
regiocontrol, placing the aryl group specifically at the C-5 position.

Reaction Scheme

o Starting Material A: 2-Amino-5-bromothiazole (commercially available or prepared by
bromination of 2-aminothiazole).
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Starting Material B: 3-Chlorophenylboronic acid.

Catalyst: Pd(PPh3)4 or Pd(dppf)CI2.

Step-by-Step Protocol

Materials:

2-Amino-5-bromothiazole (1.0 eq)
3-Chlorophenylboronic acid (1.2 eq)
Pd(PPh3)4 (5 mol%)[1]

Na2CO3 (2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

Setup: In a microwave vial or round-bottom flask, combine the bromothiazole, boronic acid,
and palladium catalyst.

Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles) to prevent
homocoupling or oxidation.

Solvation: Add degassed 1,4-Dioxane and the aqueous Na2CO3 solution.
Reaction:

o Microwave: Heat to 100°C for 30—60 minutes.

o Thermal: Reflux (approx. 100°C) for 12—-16 hours under N2.

Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water and brine.[2] Dry organic
layer over MgSO4.

Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group is
polar; adding 1% TEA to the eluent may reduce tailing.
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Synthesis Workflow Diagram
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Figure 2: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the 5-aryl isomer.

Part 5: Quality Control & Validation

Because the 4-isomer is a common impurity (or mislabeled product), analytical validation is

mandatory.

1. Proton NMR (1H-NMR) Differentiation:

e 5-Isomer (Target): The thiazole ring proton is at position C-4. It typically appears as a sharp

singlet around & 7.5 - 7.9 ppm (solvent dependent).

e 4-Isomer (Common Impurity): The thiazole ring proton is at position C-5. This proton is more

shielded and typically appears upfield, around & 6.8 - 7.2 ppm.

» Validation Check: If your singlet is <7.2 ppm, you likely have the 4-isomer.

2. HPLC Purity:

e Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

o Target Purity: >95% at 254 nm.

Part 6: References

e Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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e Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und a-
Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118—-3132.
(Cited for exclusion of 4-isomer synthesis route).

e Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[3] European
Journal of Medicinal Chemistry, 97, 911-927. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Commercial availability of 5-(3-Chlorophenyl)thiazol-2-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1488213#commercial-availability-of-5-3-
chlorophenyl-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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